![molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6](/img/structure/B100775.png)
Tris(trimethylsiloxy)chlorosilane
Overview
Description
Tris(trimethylsiloxy)chlorosilane is a silicon-based compound that is used in various chemical reactions and as a precursor for synthesizing other organosilicon compounds. It is characterized by the presence of trimethylsilyl groups attached to a silicon atom, which is also bonded to a chlorine atom.
Synthesis Analysis
The synthesis of related trimethylsilyl compounds involves the use of chlorosilanes as starting materials. For instance, tris(trimethylsilyl)silane can be prepared by reacting chlorosilanes with magnesium metal in the presence of tri- and difluoromethyl sulfides, sulfoxides, and sulfones, resulting in compounds like (trifluoromethyl)trimethylsilane (TMS-CF3) . Another example includes the synthesis of tris(mercaptomethyl)silane from tris(chloromethyl)silane, which is then used for further chemical modifications .
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be complex. For example, the crystal and molecular structure of N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolinium chloride was determined using X-ray diffraction, revealing specific Si-O-Si angles and a bilayer packing arrangement . Similarly, the structure of a silylphosphane derived from tris(trimethylsilyl)chlorosilane was characterized by various spectroscopic methods, suggesting a polycyclic structure .
Chemical Reactions Analysis
Tris(trimethylsilyl)chlorosilane and its derivatives are versatile in chemical reactions. They can act as reducing agents for organic halides, selenides, and isocyanides, and as hydrosilylating agents for ketones and alkenes . The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes is highly regioselective and can be stereoselective depending on the substrate . Furthermore, tris(trimethylsilyl)silane undergoes autoxidation with molecular oxygen to form specific siloxane compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl)chlorosilane derivatives are influenced by their molecular structure. For instance, the reactivity of these compounds in radical-based reactions is determined by the presence of electron-withdrawing or electron-donating groups . The synthesis of low-molecular-weight organosilane polymers from chlorosilanes and chlorotrimethylsilane demonstrates the influence of molecular weight and chain configuration on the physical properties of the resulting polymers .
Scientific Research Applications
Controlled Polymer Adsorption
Tris(trimethylsiloxy)silyl (sub)monolayers have been used to control the adsorption of end-functionalized polystyrene to silicon-supported surfaces. The tris(trimethylsiloxy)silyl layer's coverage and the adsorbing solvent can be manipulated to control the thickness of the adsorbed polymer layer. This finding is significant in surface science and materials engineering (Stafford, Fadeev, Russell, & McCarthy, 2001).
Gas Permeable Hydrogel Materials
In the context of oxygen-permeable hydrogel materials, methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) has been found to enhance oxygen permeability and improve tear strength and lower modulus in silicone hydrogels. This is particularly beneficial for applications like oxygen-permeable hydrogel lenses (Lai, 1995).
Surface Chemistry and Nanopores Modification
Tris(trimethylsiloxy)chlorosilane is effective in modifying nanopores in silicon-supported tris(trimethylsiloxy)silyl monolayers. Its use in vapor-phase reactions results in dense monolayers, which have hydrophobic and oleophobic properties. This application is significant for developing surfaces with specific wetting properties (Fadeev & McCarthy, 1999).
Biocompatible Silicone Development
A biocompatible silicone containing 3-methacryloxypropyltris(trimethylsiloxy)silane (TRIS) has been developed, which shows high resistance to non-specific protein adsorption and bacterial adhesion. This is critical in the development of medical devices such as contact lenses (Lin, Zhang, Wang, & Chen, 2011).
Radical-Based Synthetic Chemistry
Tris(trimethylsilyl)silane (TTMSS) has been a milestone in radical-based synthetic chemistry for the past thirty years. It has wide applications in organic chemistry, including in the synthesis of complex molecules, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Gas Transport Properties in Polymers
3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A), when copolymerized with poly(ethylene glycol) diacrylate, influences gas transport and physical properties of the resulting copolymers. This has implications for the development of materials with specific gas permeability characteristics (Kusuma, Freeman, Smith, Heilman, & Kalika, 2010).
Safety and Hazards
When handling Tris(trimethylsiloxy)chlorosilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent . Its primary targets are organic compounds, particularly alcohols . It plays a crucial role in the protection of alcohols and is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the trimethylsiloxy groups in the compound replace the hydrogen atoms in the hydroxyl groups of alcohols, thereby protecting the alcohols . The reaction of this compound with ozone at low temperatures results in the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials .
Pharmacokinetics
Due to its reactivity and potential for causing severe skin burns and eye damage
Result of Action
The primary result of this compound’s action is the protection of alcohols and the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials . The compound’s reaction with ozone at low temperatures leads to the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .
Action Environment
This compound is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition due to its combustibility . The compound reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a well-ventilated area and stored in a cool, dry place .
properties
IUPAC Name |
chloro-tris(trimethylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCITGBFGUITMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClO3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375394 | |
Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17905-99-6 | |
Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsiloxy)chlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris(trimethylsiloxy)chlorosilane interact with silicon wafers and what are the resulting surface properties?
A1: this compound (TTMSCl) reacts with silicon wafers through a process called chemical grafting, forming a thin layer known as a self-assembled monolayer (SAM). [, ] This reaction occurs between the chlorine atom of TTMSCl and the hydroxyl groups present on the silicon dioxide surface, releasing HCl as a byproduct. The resulting surface is hydrophobic and oleophobic, meaning it repels both water and oils. [] This is evidenced by the high contact angles observed for water, methylene iodide, and hexadecane on TTMSCl-modified silicon wafers. []
Q2: The research mentions the use of both vapor phase and solution-based methods for applying TTMSCl. How do these methods compare in terms of the resulting monolayer quality?
A2: The research indicates that the vapor phase deposition of TTMSCl generally leads to denser and more closely packed monolayers compared to solution-based methods. [] This difference in density is reflected in the carbon content measurements obtained through X-ray photoelectron spectroscopy (XPS). The denser monolayers produced by the vapor phase method contribute to the enhanced hydrophobic and oleophobic properties observed. []
Q3: Can the surface roughness of the modified silicon wafers be controlled at the nanometer scale, and if so, how?
A3: Yes, research suggests that controlled growth of silicon dioxide (SiO2) from "nanoholes" present within the TTMSCl monolayer can be achieved. [] This process involves using tetrachlorosilane (SiCl4) and water as precursors. By manipulating the growth parameters of the silicon dioxide within these "nanoholes," researchers can fine-tune the surface roughness of the modified silicon wafers at the nanometer scale. []
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